molecular formula C21H20N2OS2 B2888791 2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-74-4

2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2888791
CAS No.: 686771-74-4
M. Wt: 380.52
InChI Key: RQPRMTMWGWYROO-UHFFFAOYSA-N
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Description

2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N2OS2 and its molecular weight is 380.52. The purity is usually 95%.
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Biological Activity

The compound 2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2OS
  • Molecular Weight : 336.44 g/mol
  • Structural Features : The compound contains a thieno[3,2-d]pyrimidine core with a methylbenzylthio and p-tolyl substituents which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of:

  • Antimicrobial Activity
  • Enzyme Inhibition
  • Anticancer Potential
  • Neuroprotective Effects

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

One of the notable activities of this compound is its ability to inhibit specific enzymes. For example:

  • Acetylcholinesterase (AChE) Inhibition : Studies have highlighted that certain thieno derivatives act as potent AChE inhibitors, which is crucial for developing treatments for Alzheimer's disease .
CompoundIC50 (µM)Target Enzyme
Compound A0.29 ± 0.21AChE
Compound B1.18 ± 1.31Butyrylcholinesterase

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For example, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

The neuroprotective effects of thieno derivatives are being explored due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. This activity may provide therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

  • Study on AChE Inhibition : A recent study evaluated the AChE inhibitory activity of several thieno derivatives, including our compound of interest. It was found that the compound exhibited a significant reduction in enzyme activity, indicating its potential as a therapeutic agent for cognitive disorders .
  • Anticancer Activity Assessment : In a series of experiments involving breast cancer cell lines, the compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating strong anti-proliferative effects compared to control treatments .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival rates compared to untreated controls, supporting its potential as an anticancer agent .

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-14-6-8-17(9-7-14)23-20(24)19-18(10-11-25-19)22-21(23)26-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPRMTMWGWYROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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